1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea
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Overview
Description
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with pyridine-2-thiourea under specific conditions. The reaction may require the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, need to be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would need to be carefully controlled to ensure consistent quality and to minimize the formation of by-products. Purification steps, such as recrystallization or chromatography, may be employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or ligand for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)urea
- 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)guanidine
Uniqueness
Compared to similar compounds, 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea may exhibit unique properties due to the presence of both the tetrahydrothiophene and pyridine rings. These structural features can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-11(5-7-18(15,16)8-11)14-10(17)13-9-4-2-3-6-12-9/h2-4,6H,5,7-8H2,1H3,(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQFXSSMIBGPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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